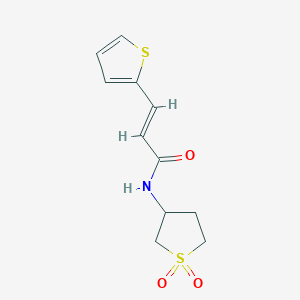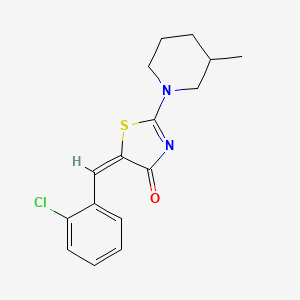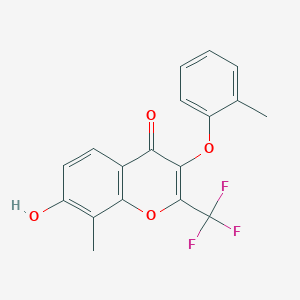
1,3-dimethyl-5-(2,3,4-trihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-dimethyl-5-(2,3,4-trihydroxybenzylidene)-2,4,6(1H,3H,5H)-pyrimidinetrione, commonly known as DHBPM, is a synthetic compound that has attracted significant attention from the scientific community due to its potential applications in medicine and biotechnology. DHBPM is a pyrimidine derivative that has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties.
Mécanisme D'action
The mechanism of action of DHBPM is not fully understood. However, studies have suggested that DHBPM exerts its biological activities by modulating various signaling pathways, such as the NF-κB, MAPK, and PI3K/Akt pathways. DHBPM has also been shown to interact with DNA and RNA, which may contribute to its anticancer properties.
Biochemical and Physiological Effects:
DHBPM has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce inflammation, oxidative stress, and cell proliferation in various cell types. DHBPM has also been shown to induce apoptosis and inhibit angiogenesis, which are important processes in cancer development and progression.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of DHBPM is its high potency and specificity towards its biological targets. DHBPM has been shown to exhibit low toxicity and high selectivity towards cancer cells, making it a promising candidate for cancer therapy. However, one of the limitations of DHBPM is its poor solubility in water, which may affect its bioavailability and limit its use in vivo.
Orientations Futures
There are several future directions for the research and development of DHBPM. One possible direction is to improve its solubility and bioavailability by modifying its chemical structure. Another direction is to investigate its potential applications in other diseases, such as neurodegenerative disorders and cardiovascular diseases. Moreover, further studies are needed to elucidate the mechanism of action of DHBPM and its interactions with other signaling pathways. Overall, the potential of DHBPM in medicine and biotechnology warrants further investigation and development.
Méthodes De Synthèse
DHBPM is synthesized through a multistep reaction that involves the condensation of 2,3,4-trihydroxybenzaldehyde with 1,3-dimethylbarbituric acid in the presence of a catalyst. The resulting product is then subjected to a cyclization reaction to form the pyrimidine ring. The final product is obtained through a purification process that involves recrystallization and chromatography.
Applications De Recherche Scientifique
DHBPM has been extensively studied for its potential applications in medicine and biotechnology. It has been shown to exhibit anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. DHBPM has also been shown to possess antioxidant properties by scavenging free radicals and reducing oxidative stress. Moreover, DHBPM has been found to have anticancer properties by inducing apoptosis and inhibiting cell proliferation in various cancer cell lines.
Propriétés
IUPAC Name |
1,3-dimethyl-5-[(2,3,4-trihydroxyphenyl)methylidene]-1,3-diazinane-2,4,6-trione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O6/c1-14-11(19)7(12(20)15(2)13(14)21)5-6-3-4-8(16)10(18)9(6)17/h3-5,16-18H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGWNCEXEXDNJJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C(=CC2=C(C(=C(C=C2)O)O)O)C(=O)N(C1=O)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![3-({[5-(3-nitrophenyl)-2-furyl]methylene}amino)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B5909795.png)
![5-[4-(diethylamino)-2-hydroxybenzylidene]-1-(2-fluorophenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5909802.png)
![8-methoxy-3-[(3-phenyl-2-propen-1-yl)oxy]-6H-benzo[c]chromen-6-one](/img/structure/B5909823.png)
![5-(4-chlorophenyl)-4-[(2,4,6-trimethoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909831.png)


![5-(4-chlorophenyl)-4-[(3-fluorobenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909865.png)
![2-methoxy-4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl (allylthio)acetate](/img/structure/B5909868.png)

![5-(4-chlorophenyl)-4-{[(5-methyl-2-thienyl)methylene]amino}-4H-1,2,4-triazole-3-thiol](/img/structure/B5909884.png)
![3-[(2,6-dimethyl-4-morpholinyl)methyl]-5-(2-methoxybenzylidene)-1,3-thiazolidine-2,4-dione](/img/structure/B5909887.png)
![4-[(4H-1,2,4-triazol-4-ylimino)methyl]phenyl 2-(acetyloxy)benzoate](/img/structure/B5909892.png)

![5-(4-tert-butylphenyl)-4-[(4-ethoxy-3-methoxybenzylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B5909902.png)
